(2R)-2-Amino-4-oxohexanoic acid
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Overview
Description
(2R)-2-Amino-4-oxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a keto group (=O) attached to a six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-oxohexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation . These reactions typically require specific conditions such as the presence of a base (e.g., sodium bis(trimethylsilyl)amide) and controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and microbial fermentation processes has also been explored to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding keto acids, while reduction can produce amino alcohols .
Scientific Research Applications
(2R)-2-Amino-4-oxohexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-Amino-4-oxohexanoic acid include other amino acids and keto acids, such as (2R,3S)-isocitric acid and (2R)-2-hydroxyoctanoic acid .
Uniqueness
What sets this compound apart is its unique combination of an amino group and a keto group on a six-carbon chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-2-amino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-4(8)3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
ZURAMQLBGKXPOZ-RXMQYKEDSA-N |
Isomeric SMILES |
CCC(=O)C[C@H](C(=O)O)N |
Canonical SMILES |
CCC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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